N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
Description
The compound N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide features a pyrimidine core substituted with a thioether-linked 2-methoxyphenylacetamide group at position 2, a 3,4-difluorobenzamide moiety at position 5, and an amino group at position 4 (Figure 1). The pyrimidine ring’s 6-oxo-1,6-dihydro configuration introduces keto-enol tautomerism, which may influence its electronic properties and binding interactions.
Properties
Molecular Formula |
C20H17F2N5O4S |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H17F2N5O4S/c1-31-14-5-3-2-4-13(14)24-15(28)9-32-20-26-17(23)16(19(30)27-20)25-18(29)10-6-7-11(21)12(22)8-10/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
PQJOYPDZGWIUQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methoxyphenyl group, and the attachment of the difluorobenzamide moiety. Common reagents used in these reactions include amines, thiols, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of pyrimidine derivatives, which are widely studied for their biological activities. Below is a comparative analysis with structurally related analogs:
Table 1: Structural Comparison of Pyrimidine Derivatives
*Calculated based on substituent molecular weights.
Key Findings
Thioether vs. Sulfonamide Linkages: The target compound’s thioether group (C–S–C) at position 2 contrasts with sulfonamide (SO₂–N–) linkages in analogs like 8b and VII.
Fluorine Substitution: The 3,4-difluorobenzamide group enhances lipophilicity (log P ~2.8 estimated) compared to non-fluorinated analogs (e.g., VIII in has log P ~1.9). Fluorine’s electronegativity may also stabilize interactions with target proteins via halogen bonds .
Methoxy Group Effects: The 2-methoxyphenyl substituent in the target compound is analogous to the 4-methoxyphenyl group in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (). Both groups donate electrons via resonance, but the ortho-methoxy position in the target compound may introduce steric hindrance, altering binding pocket interactions .
Tautomerism and Conformation: The 6-oxo-1,6-dihydropyrimidine core allows keto-enol tautomerism, a feature shared with VII (). This tautomerism can modulate hydrogen-bonding capacity, as seen in the intramolecular N–H⋯N bonds in ’s pyrimidine derivatives .
Biological Activity Inference: While direct activity data for the target compound are absent, analogs like 8b () and VII () exhibit antimicrobial properties.
ADMET and Physicochemical Properties
- Solubility : The thioether and difluorobenzamide groups likely reduce aqueous solubility compared to sulfonamide-containing analogs.
- Metabolic Stability: Fluorine atoms may slow oxidative metabolism, as observed in fluorinated chromenones () .
- Toxicity: The absence of nitro groups (cf.
Biological Activity
N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 443.45 g/mol. The structure includes a pyrimidine ring and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F2N5O4S |
| Molecular Weight | 443.45 g/mol |
| CAS Number | 888423-34-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine core followed by functionalization with amino and thioether groups. The synthetic pathway can be complex, often requiring careful control of reaction conditions to yield the desired product with high purity.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL against various bacterial strains .
Anticancer Potential
Research has also highlighted the potential of this compound in cancer therapy. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to apoptosis in cancer cells, making this compound a candidate for further development in anticancer therapies .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of pyrimidine derivatives showed that modifications at specific positions significantly enhanced antibacterial activity. The introduction of electron-withdrawing groups was found to increase potency against Mycobacterium tuberculosis .
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that compounds with similar structures could induce apoptosis through CDK inhibition. These findings suggest that this compound may also have therapeutic potential in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
